2-(Cyclopropylamino)acetic acid hydrochloride
Overview
Description
2-(Cyclopropylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C_6H_9ClNO_2. It is a derivative of cyclopropylamine and acetic acid, and it is commonly used in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Synthesis from Cyclopropylamine: The compound can be synthesized by reacting cyclopropylamine with chloroacetic acid in the presence of a suitable base such as sodium hydroxide. The reaction typically takes place in an aqueous medium at a temperature of around 50-70°C.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar reaction but with optimized conditions to ensure higher yields and purity. The reaction is carried out in large reactors with continuous monitoring of temperature and pH levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: Cyclopropylaminoacetic acid, cyclopropylaminoacetic acid derivatives.
Reduction: Cyclopropylamine.
Substitution: Various substituted cyclopropylaminoacetic acids.
Scientific Research Applications
2-(Cyclopropylamino)acetic acid hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block for synthesizing more complex organic compounds.
Biology: In studying enzyme mechanisms and biochemical pathways.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. It can inhibit or activate certain enzymes, leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
2-(Cyclopropylamino)acetic acid hydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Cyclopropylamine: Lacks the acetic acid moiety.
Cyclopropylacetic acid: Lacks the amino group.
Cyclopropylaminoethanol: Contains an additional hydroxyl group.
These compounds differ in their reactivity and biological activity, making this compound a valuable compound in various applications.
Properties
IUPAC Name |
2-(cyclopropylamino)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)3-6-4-1-2-4;/h4,6H,1-3H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACZBXBXDSGMGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71922-63-9 | |
Record name | Glycine, N-cyclopropyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71922-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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